(S)-(2-(1-Amino-2-methylpropyl)phenyl)methanol
Description
(S)-(2-(1-Amino-2-methylpropyl)phenyl)methanol is a chiral aromatic amino alcohol characterized by a benzene ring substituted at the 2-position with a hydroxymethyl group (-CH2OH) and a 1-amino-2-methylpropyl side chain. The (S)-configuration at the chiral center (located on the amino-bearing carbon) confers stereochemical specificity, making it a valuable intermediate in asymmetric synthesis and pharmaceutical research. Its structure combines aromatic stability with polar functional groups, enabling diverse reactivity and intermolecular interactions, such as hydrogen bonding and π-π stacking .
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
[2-[(1S)-1-amino-2-methylpropyl]phenyl]methanol |
InChI |
InChI=1S/C11H17NO/c1-8(2)11(12)10-6-4-3-5-9(10)7-13/h3-6,8,11,13H,7,12H2,1-2H3/t11-/m0/s1 |
InChI Key |
HPPYUAKVXUXDRK-NSHDSACASA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=CC=C1CO)N |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-(1-Amino-2-methylpropyl)phenyl)methanol typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of (S)-(2-(1-Amino-2-methylpropyl)phenyl)methanol may involve large-scale catalytic hydrogenation processes. These processes are designed to be efficient and cost-effective, utilizing high-pressure reactors and continuous flow systems to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-(2-(1-Amino-2-methylpropyl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-(2-(1-Amino-2-methylpropyl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of various products.
Mechanism of Action
The mechanism of action of (S)-(2-(1-Amino-2-methylpropyl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Target Compound:
- Backbone : Benzene ring.
- Substituents: Hydroxymethyl at C2; 1-amino-2-methylpropyl (branched chain) at C2.
- Stereochemistry: (S)-configuration at the amino-bearing carbon.
Analog 1: (2S)-2-Amino-3-phenyl-1-propanol
- Backbone: Propanol chain attached to phenyl.
- Substituents: Amino group at C2; phenyl at C3.
- Stereochemistry : (S)-configuration at C2.
Analog 2: [1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol
- Backbone : Cyclopentene ring.
- Substituents: Hydroxymethyl and 1-amino-2-methylpropyl groups on the ring.
Key Differences :
- The target’s benzene ring provides aromatic stability, whereas Analog 2’s cyclopentene introduces ring strain and conformational flexibility.
- The branched 2-methylpropyl group in the target and Analog 4 enhances steric hindrance compared to Analog 1’s linear propanol chain.
Comparison :
- The target and Analog 1 share reductive amination steps, but the target’s branched chain requires additional alkylation or Grignard reactions.
- Analog 4’s cyclopentene backbone demands ring-closing metathesis or cycloaddition techniques, absent in the target’s synthesis.
Physicochemical Properties
Analysis :
- The target’s higher molecular weight and branched chain reduce solubility compared to Analog 1.
- Analog 4’s cyclopentene ring likely decreases polarity, impacting crystallization and solvent interactions.
Functional Advantages :
- The target’s benzene ring enhances binding to aromatic residues in biological targets, while Analog 4’s cyclopentene offers torsional restriction for improved pharmacokinetics.
Biological Activity
(S)-(2-(1-Amino-2-methylpropyl)phenyl)methanol, also known as (S)-AMP, is a chiral organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
(S)-AMP has the molecular formula and features a phenyl group attached to a methanol moiety, along with an amino group and a methyl group. Its stereochemistry is crucial for its biological interactions, allowing it to engage effectively with various biomolecular targets.
Research indicates that (S)-AMP exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially modulating biochemical pathways related to inflammation and microbial resistance.
- Receptor Modulation : It has been suggested that (S)-AMP can interact with various receptors, influencing physiological processes such as neurotransmission and immune responses.
Antimicrobial Effects
Studies have demonstrated that (S)-AMP possesses notable antimicrobial properties. For instance, it has shown activity against Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective inhibition at low concentrations .
| Microorganism | MIC (ppm) | MBC (ppm) |
|---|---|---|
| Escherichia coli | 87.5 ± 25 | 175 ± 50 |
Anti-inflammatory Properties
(S)-AMP's potential as an anti-inflammatory agent has been highlighted in various studies. Its ability to inhibit pro-inflammatory cytokines suggests a mechanism that could be beneficial in treating inflammatory diseases.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the stability of (S)-AMP in plasma and urine samples inoculated with bacteria. The findings indicated that the compound maintained significant antimicrobial activity, demonstrating its potential for therapeutic applications in infectious diseases .
- Enzyme Interaction Studies : Research focusing on the interaction of (S)-AMP with enzymes involved in metabolic pathways showed promising results regarding its inhibitory effects, suggesting its role in modulating metabolic disorders.
Applications in Drug Development
The unique properties of (S)-AMP position it as a candidate for further investigation in drug development:
- Therapeutic Potential : Given its antimicrobial and anti-inflammatory activities, (S)-AMP could be developed into therapeutic agents targeting infections and inflammatory conditions.
- Modulator of Enzymatic Activity : Its ability to influence enzyme activity may open pathways for developing drugs aimed at metabolic syndromes or other enzyme-related disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
